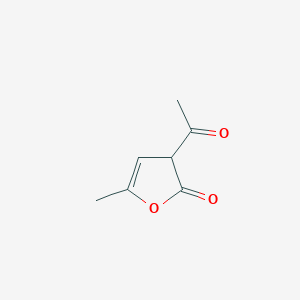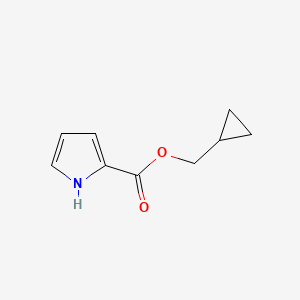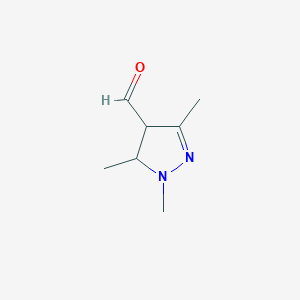
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3,3-dimethylbutanoic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The isopropyl and dimethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(5S)-5-Iododihydro-2,4 (1H,3H)-pyrimidinedione: This compound shares a similar pyrrolidinone structure but differs in its functional groups and reactivity.
(4S,5S)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different substituents.
Uniqueness
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
(5S)-4-hydroxy-3,3-dimethyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-5(2)6-7(11)9(3,4)8(12)10-6/h5-7,11H,1-4H3,(H,10,12)/t6-,7?/m0/s1 |
InChI 键 |
NZMMYSFWNNKXTI-PKPIPKONSA-N |
手性 SMILES |
CC(C)[C@H]1C(C(C(=O)N1)(C)C)O |
规范 SMILES |
CC(C)C1C(C(C(=O)N1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)






![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
